molecular formula C6H13Cl2N7O3 B12514997 3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride

Cat. No.: B12514997
M. Wt: 302.12 g/mol
InChI Key: YBEBOPRGGBHAOZ-UHFFFAOYSA-N
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Description

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of pyrazinecarboxamide and is often used in various biochemical and pharmacological studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with hydrazine derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in batch reactors, followed by crystallization and purification steps to obtain the dihydrate hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which are useful intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain ion channels and enzymes, thereby affecting cellular processes. The compound binds to the active sites of these targets, blocking their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazonoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H13Cl2N7O3

Molecular Weight

302.12 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide;dihydrate;hydrochloride

InChI

InChI=1S/C6H8ClN7O.ClH.2H2O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10;;;/h1H,10H2,(H4,8,9,14)(H,11,12,15);1H;2*1H2

InChI Key

YBEBOPRGGBHAOZ-UHFFFAOYSA-N

Canonical SMILES

C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl

Origin of Product

United States

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